molecular formula C22H24BrNO3S B11520615 2-Ethoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl 2-bromobenzoate

2-Ethoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl 2-bromobenzoate

Cat. No.: B11520615
M. Wt: 462.4 g/mol
InChI Key: WNQRBHHAACWYSU-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl 2-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a piperidine ring, and a bromobenzoate moiety. Its molecular formula is C21H24BrNO3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl 2-bromobenzoate typically involves multi-step organic reactions. One common method includes the reaction of 2-bromobenzoic acid with 2-ethoxy-4-(4-methylpiperidine-1-carbothioyl)phenol under specific conditions. The reaction often requires the use of coupling agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Ethoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl 2-bromobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-(4-methylpiperidine-1-carbothioyl)phenol
  • 2-Ethoxy-4-[(2-methyl-1-piperidinyl)methyl]phenol
  • 2-Ethoxy-4-((E)-{[(4-methoxyanilino)carbothioyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate

Uniqueness

2-Ethoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl 2-bromobenzoate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H24BrNO3S

Molecular Weight

462.4 g/mol

IUPAC Name

[2-ethoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 2-bromobenzoate

InChI

InChI=1S/C22H24BrNO3S/c1-3-26-20-14-16(21(28)24-12-10-15(2)11-13-24)8-9-19(20)27-22(25)17-6-4-5-7-18(17)23/h4-9,14-15H,3,10-13H2,1-2H3

InChI Key

WNQRBHHAACWYSU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCC(CC2)C)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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